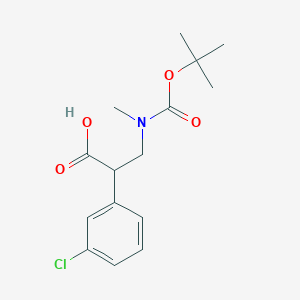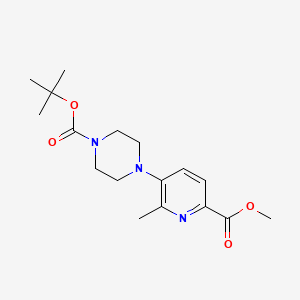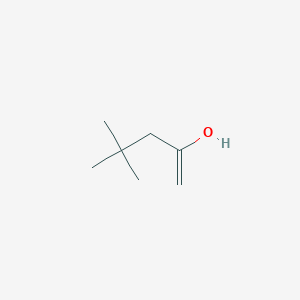
4-(Butylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a butylamino group, a piperidinyl group, and an isoindole-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole-Dione Core: The initial step involves the formation of the isoindole-dione core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an amine under acidic conditions.
Introduction of the Piperidinyl Group: The next step involves the introduction of the piperidinyl group. This can be done through a nucleophilic substitution reaction, where a piperidine derivative is reacted with the isoindole-dione core.
Addition of the Butylamino Group: The final step is the addition of the butylamino group. This can be achieved through an amination reaction, where a butylamine is reacted with the intermediate compound under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole-dione derivatives, while reduction may produce reduced isoindole-dione derivatives. Substitution reactions can result in a variety of substituted isoindole-dione compounds.
Wissenschaftliche Forschungsanwendungen
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the mechanisms of various biological phenomena.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
- 4-(Ethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
- 4-(Propylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
4-(Butylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H19N3O4 |
|---|---|
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
4-(butylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O4/c1-2-3-9-18-11-6-4-5-10-14(11)17(24)20(16(10)23)12-7-8-13(21)19-15(12)22/h4-6,12,18H,2-3,7-9H2,1H3,(H,19,21,22) |
InChI-Schlüssel |
AXRKIWNKWMELRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)

![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)




